molecular formula C5H8N2O3S B12658235 1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)- CAS No. 54266-77-2

1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)-

Cat. No.: B12658235
CAS No.: 54266-77-2
M. Wt: 176.20 g/mol
InChI Key: ZGMMGLOQPITVPV-DAXSKMNVSA-N
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Description

1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)- is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)- typically involves the condensation of mercaptoethanol with formaldehyde, followed by subsequent reactions to introduce the oxime and aminocarbonyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

Scientific Research Applications

1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Oxathiolan-4-one, 5-ethyl-, O-(aminocarbonyl)oxime, (Z)-
  • 1,3-Oxathiolan-4-one, 5-methyl-, O-(methylamino)carbonyl]oxime, 3,3-dioxide

Uniqueness

1,3-Oxathiolan-4-one, 5-methyl-, O-(aminocarbonyl)oxime, (Z)- is unique due to its specific substitution pattern and the presence of both oxime and aminocarbonyl groups.

Properties

CAS No.

54266-77-2

Molecular Formula

C5H8N2O3S

Molecular Weight

176.20 g/mol

IUPAC Name

[(Z)-(5-methyl-1,3-oxathiolan-4-ylidene)amino] carbamate

InChI

InChI=1S/C5H8N2O3S/c1-3-4(11-2-9-3)7-10-5(6)8/h3H,2H2,1H3,(H2,6,8)/b7-4-

InChI Key

ZGMMGLOQPITVPV-DAXSKMNVSA-N

Isomeric SMILES

CC1/C(=N/OC(=O)N)/SCO1

Canonical SMILES

CC1C(=NOC(=O)N)SCO1

Origin of Product

United States

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